2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-
Overview
Description
2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-: is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of an indole core structure with a fluorophenyl methylene substituent at the 3-position The (Z)-configuration indicates the specific geometric arrangement of the substituent around the double bond
Mechanism of Action
Target of Action
The primary target of SU 5205 is VEGFR2 (FLK-1) . VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels .
Mode of Action
SU 5205 acts as an inhibitor of VEGFR2 . It binds to the VEGFR2 receptor and prevents the binding of VEGF, thereby inhibiting the activation of the receptor . This inhibition disrupts the signal transduction pathway that promotes angiogenesis .
Biochemical Pathways
The inhibition of VEGFR2 by SU 5205 affects the VEGF signaling pathway . Normally, the binding of VEGF to VEGFR2 triggers a cascade of events that promote angiogenesis, including the proliferation and migration of endothelial cells . By inhibiting VEGFR2, SU 5205 disrupts this pathway, leading to a reduction in angiogenesis .
Pharmacokinetics
It is soluble in dmso, which suggests it may be administered orally
Result of Action
The inhibition of VEGFR2 by SU 5205 leads to a decrease in angiogenesis . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of cancer, where angiogenesis is often upregulated to supply nutrients to rapidly growing tumors, the inhibition of angiogenesis by SU 5205 could potentially slow tumor growth .
Biochemical Analysis
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with a variety of enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- typically involves the condensation of 2H-indol-2-one with 4-fluorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 2H-Indol-2-one, 3-[(4-chlorophenyl)methylene]-1,3-dihydro-, (Z)-
- 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-, (Z)-
- 2H-Indol-2-one, 3-[(4-methylphenyl)methylene]-1,3-dihydro-, (Z)-
Comparison
Compared to its analogs, 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352473 | |
Record name | 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90828-17-4 | |
Record name | 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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